Methyl 2-propylpent-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-propylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of 2-propylpent-2-enoic acid and methanol. This compound is known for its applications in various fields, including polymer synthesis and fragrance chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-propylpent-2-enoate can be synthesized through the esterification of 2-propylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-propylpent-2-enoic acid+methanolH2SO4Methyl 2-propylpent-2-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other ester derivatives.

Applications De Recherche Scientifique

Methyl 2-propylpent-2-enoate is utilized in various scientific research applications:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Medicine: Research into its potential pharmacological properties and interactions with biological systems.

Mécanisme D'action

The mechanism of action of methyl 2-propylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This reaction is facilitated by the presence of nucleophiles and acid or base catalysts.

Comparaison Avec Des Composés Similaires

- Methyl 2-methylprop-2-enoate

- Methyl 2-ethylhex-2-enoate

- Methyl 2-butylpent-2-enoate

Comparison: Methyl 2-propylpent-2-enoate is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in polymer synthesis and fragrance chemistry .

Activité Biologique

Methyl 2-propylpent-2-enoate, also known as 2-propyl-4-pentenoic acid methyl ester, is an organic compound that has garnered interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

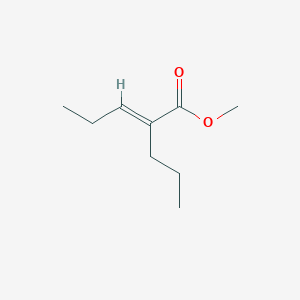

Chemical Structure and Properties

This compound has the molecular formula C9H16O2 and features a pentenoate structure with a methyl ester functional group. Its structure can be represented as follows:

This compound is characterized by its unsaturated carbon chain, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as a metabolite of valproic acid, a well-known anticonvulsant and mood stabilizer. The mechanisms through which it exerts its effects include:

- Enzyme Inhibition : It inhibits enzymes involved in neurotransmitter metabolism, which stabilizes neuronal activity and may contribute to its therapeutic effects in neurological disorders.

- Metabolic Pathways : As a metabolite of valproic acid, it participates in metabolic pathways that affect cellular signaling and gene expression .

Biological Activity Studies

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels. This has implications for treating conditions such as epilepsy and bipolar disorder .

- Histone Acylation : Research indicates that this compound can influence post-translational modifications (PTMs) such as histone acylation, which plays a significant role in gene regulation. The incorporation of alkene-containing metabolites into histones allows for the study of PTMs using bioorthogonal chemistry .

- Chemical Reactivity : The compound's reactivity under various conditions has been explored, including its potential use in oxidative Heck reactions for labeling proteins, demonstrating its versatility in chemical biology applications .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Protein Labeling

In another study, the compound was utilized to label proteins via bioorthogonal reactions. This approach facilitated the tracking of histone modifications in living cells, highlighting the utility of this compound in studying cellular processes at a molecular level .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester with unsaturation | Neuroprotective, enzyme inhibition |

| Valproic Acid | Short-chain fatty acid | Anticonvulsant, mood stabilizer |

| Methyl 4-pentenoate | Ester with different chain | Similar enzyme inhibition but less studied |

Propriétés

IUPAC Name |

methyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEARQSRPMUTTB-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.